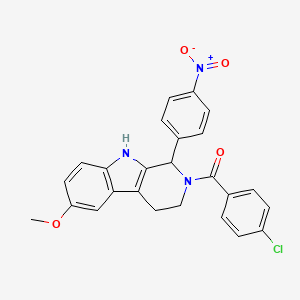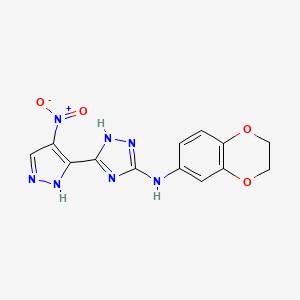
ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate, also known as MQC-3, is a chemical compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate exerts its effects by binding to specific receptors in the body. It has been shown to bind to the acetylcholinesterase enzyme, which leads to its inhibition. This inhibition results in increased levels of acetylcholine in the brain, which is important for memory and cognitive function. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This is important for memory and cognitive function. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has been shown to have potent anti-cancer properties. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate. One potential direction is the development of more potent analogs of this compound that have improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more targeted therapies for various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to determine its potential synergistic effects.
Applications De Recherche Scientifique
Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and cognitive function.
Propriétés
IUPAC Name |
ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(21)13-11-19-15-12(5-4-6-14(15)22-2)16(13)20-9-7-18-8-10-20/h4-6,11,18H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWRDQRYQVXBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N3CCNCC3)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-ethyl-3-(2-methyl-3-furyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323766.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide](/img/structure/B4323768.png)


![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B4323781.png)
![2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323785.png)
![(6-bromo-1,3-benzodioxol-5-yl)methyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4323794.png)
![(5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone](/img/structure/B4323814.png)
![methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4323818.png)
![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4323823.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4323827.png)

![methyl 4-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}propanoyl)amino]benzoate](/img/structure/B4323837.png)

